molecular formula C16H36N2S3 B13853881 N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine

N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine

Cat. No.: B13853881
M. Wt: 352.7 g/mol
InChI Key: HOISGMMODHKSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are likely mediated through its sulfur-containing functional groups, which can interact with various biomolecules. Specific molecular targets and pathways involved in its mechanism of action are not well-characterized in the available literature .

Comparison with Similar Compounds

N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine can be compared with other similar compounds, such as:

    N1,N1,N3,N3-Tetramethylpropane-1,3-diamine: A similar diamine compound with different alkyl groups.

    N1,N1,N3,N3-Tetraethylpropane-1,3-diamine: Another diamine with ethyl groups instead of butyl groups.

    N1,N1,N3,N3-Tetra-n-butylpropane-1,3-diamine: A compound with a similar structure but different sulfur content.

The uniqueness of this compound lies in its specific sulfur-containing functional groups, which impart distinct chemical and biological properties .

Properties

Molecular Formula

C16H36N2S3

Molecular Weight

352.7 g/mol

IUPAC Name

N-butyl-N-[(dibutylamino)trisulfanyl]butan-1-amine

InChI

InChI=1S/C16H36N2S3/c1-5-9-13-17(14-10-6-2)19-21-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3

InChI Key

HOISGMMODHKSDI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)SSSN(CCCC)CCCC

Origin of Product

United States

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